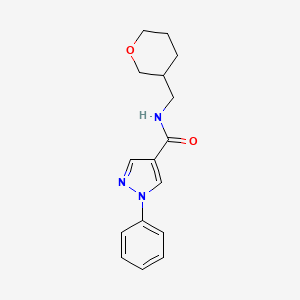![molecular formula C18H19N3O3 B5966663 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5966663.png)
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as JNJ-1661010, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific enzyme, which has implications for the treatment of various diseases.
Wirkmechanismus
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibits the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down a class of signaling molecules called endocannabinoids, which are involved in a variety of physiological processes such as pain sensation, appetite, and mood regulation. By inhibiting FAAH, 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide increases the levels of endocannabinoids, which can have beneficial effects on various diseases.
Biochemical and physiological effects:
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to have various biochemical and physiological effects. Studies have shown that 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide increases the levels of endocannabinoids, which can have analgesic, anxiolytic, and anti-inflammatory effects. 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, one limitation of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide is its relatively low potency compared to other FAAH inhibitors, which may limit its therapeutic potential. Additionally, 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is to investigate its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects. Additionally, further studies are needed to optimize the potency and solubility of 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide for use in therapeutic applications.
Synthesemethoden
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-(3-pyridinyloxy)benzaldehyde with proline methyl ester hydrochloride in the presence of a base to form the proline amide intermediate. This intermediate is then reacted with acetyl chloride to form the final product, 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme, which has implications for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-acetyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
1-acetyl-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)21-11-5-8-16(21)18(23)20-15-7-2-3-9-17(15)24-14-6-4-10-19-12-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQKVURACNEFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5966592.png)
![1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5966614.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5966615.png)
![ethyl (2-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5966617.png)
![1-(2,6-difluorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5966629.png)

![4-chloro-2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B5966650.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5966659.png)
![2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxy-6-iodophenoxy]acetamide](/img/structure/B5966668.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5966687.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5966689.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5966704.png)